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  • Product: N-methyl-N-(oxan-4-yl)carbamoyl chloride
  • CAS: 220641-84-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of N-Methyl-N-(oxan-4-yl)carbamoyl chloride

Executive Summary In modern drug discovery and complex organic synthesis, carbamoyl chlorides serve as indispensable electrophilic linchpins. N-methyl-N-(oxan-4-yl)carbamoyl chloride (also designated as N-methyl-N-(tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, carbamoyl chlorides serve as indispensable electrophilic linchpins. N-methyl-N-(oxan-4-yl)carbamoyl chloride (also designated as N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl chloride) is a highly specialized, reactive intermediate. Characterized by its dual functionalization—a methyl group and a tetrahydropyran (oxan-4-yl) ring—this compound is primarily utilized to install sterically tuned, metabolically stable urea and carbamate pharmacophores.

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven synthetic protocols, designed specifically for application scientists and medicinal chemists developing novel therapeutics, including cannabinoid receptor agonists, PI3K inhibitors, and FGFR3 inhibitors.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of N-methyl-N-(oxan-4-yl)carbamoyl chloride is critical for predicting its behavior in solution, its shelf-life, and its compatibility with various nucleophiles[1][2].

PropertyValue / Description
Chemical Name N-methyl-N-(oxan-4-yl)carbamoyl chloride
Synonyms N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl chloride
CAS Registry Number 220641-84-9
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene, DMF); Reacts rapidly with water and protic solvents.
Storage Requirements 2–8 °C under an inert atmosphere (Argon/Nitrogen); Highly moisture-sensitive.

Chemical Reactivity & Mechanistic Pathways

The reactivity of N-methyl-N-(oxan-4-yl)carbamoyl chloride is defined by the electrophilic nature of its carbonyl carbon. While structurally similar to standard acid chlorides, the presence of the adjacent nitrogen atom allows for resonance donation of lone-pair electron density into the carbonyl system. This resonance stabilization renders carbamoyl chlorides slightly less reactive and less hydrolytically sensitive than typical acyl chlorides, yet they remain highly susceptible to nucleophilic attack[3].

Reaction Mechanisms

Depending on the reaction conditions and the nature of the nucleophile, the compound undergoes nucleophilic acyl substitution via two primary pathways[4]:

  • Addition-Elimination Pathway: When reacting with strong, concentrated nucleophiles (such as primary or secondary amines), the reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of the intermediate and the expulsion of the chloride leaving group.

  • S_N1-Like Solvolysis: In the presence of weaker nucleophiles or during solvolysis, the mechanism shifts toward a unimolecular (S_N1-like) pathway. This involves the rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation, which is subsequently captured by the solvent or nucleophile.

Hydrolytic Degradation

Exposure to ambient moisture must be strictly avoided. Water acts as a nucleophile, converting the carbamoyl chloride into an unstable carbamic acid intermediate. This intermediate rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the parent secondary amine (N-methyltetrahydro-2H-pyran-4-amine) and hydrochloric acid[3].

G Amine N-methyltetrahydro- 2H-pyran-4-amine Carbamoyl N-methyl-N-(oxan-4-yl) carbamoyl chloride Amine->Carbamoyl + Base (e.g., DIEA) - HCl Phosgene Phosgene / Triphosgene (Electrophile) Phosgene->Carbamoyl Degradation Hydrolysis & Decarboxylation (Loss of CO2) Carbamoyl->Degradation Unwanted Side Reaction Product Urea / Carbamate Derivative Carbamoyl->Product Addition-Elimination (or ZnCl2 catalyzed) Water H2O (Moisture) Water->Degradation Nucleophile R-NH2 / R-OH (Nucleophile) Nucleophile->Product

Reaction pathways of N-methyl-N-(oxan-4-yl)carbamoyl chloride in organic synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: Synthesis of N-Methyl-N-(oxan-4-yl)carbamoyl chloride

Objective: Generate the reactive carbamoyl chloride intermediate from its parent secondary amine[5].

  • Preparation: Dissolve 1.0 equivalent of N-methyltetrahydro-2H-pyran-4-amine in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the phosgene reagent and the resulting product.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The nucleophilic attack on phosgene is highly exothermic. Cooling suppresses the formation of symmetrical urea byproducts and controls the reaction kinetics.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Causality: DIEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the starting amine from precipitating out of solution as an unreactive hydrochloride salt.

  • Electrophile Introduction: Slowly add a solution of phosgene (1.2 equivalents, typically a 15% solution in toluene) dropwise over 30 minutes.

  • Propagation & Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. Concentrate the mixture under reduced pressure (in a properly ventilated fume hood) to yield the crude carbamoyl chloride. Due to its high reactivity, it is recommended to use the crude intermediate immediately in the subsequent coupling step rather than subjecting it to aqueous workup or silica gel chromatography.

Protocol B: Downstream Synthesis of Carbamates via Zinc Chloride Catalysis

Objective: Couple the carbamoyl chloride with an alcohol to form a stable carbamate linkage.

  • Activation: Dissolve the crude N-methyl-N-(oxan-4-yl)carbamoyl chloride (1.0 eq) and the target alcohol (1.0 eq) in anhydrous toluene.

  • Catalysis: Add 10 mol% of anhydrous Zinc Chloride (ZnCl₂).

    • Causality: Alcohols are relatively weak nucleophiles compared to amines. ZnCl₂ acts as a Lewis acid, coordinating with the carbamoyl chloride to facilitate the expulsion of the chloride ion. This forms a highly reactive in situ isocyanate-like intermediate, drastically lowering the activation energy required for the alcohol's nucleophilic attack across the N=C bond[6].

  • Reflux: Heat the reaction mixture to 110 °C for 12–14 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify the resulting carbamate via flash column chromatography.

Applications in Drug Discovery

The N-methyl-N-(oxan-4-yl) moiety is highly valued in medicinal chemistry for its ability to modulate lipophilicity and improve the pharmacokinetic profiles of drug candidates.

  • Cannabinoid Receptor Agonists: The incorporation of the N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl group has been shown to generate hCB1/hCB2 dual agonists with highly attractive physicochemical properties. Specifically, this structural motif significantly restricts central nervous system (CNS) penetration, allowing for the development of potent peripheral analgesics devoid of psychoactive CNS side effects[7].

  • Kinase Inhibitors: The compound is frequently utilized as a capping group in the synthesis of complex heterocyclic kinase inhibitors. Patent literature demonstrates its use in synthesizing pyrimidine-based Phosphatidylinositol 3-kinase (PI3K) inhibitors for oncology applications[5], as well as substituted imidazopyridazines acting as Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors[8].

References

  • NextSDS. N-methyl-N-(oxan-4-yl)carbamoyl chloride — Chemical Substance Information. Available at:[Link]

  • Wikipedia. Carbamoyl chloride. Available at: [Link]

  • ACS Omega. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. Available at: [Link]

  • PubMed (NIH). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Bioorg Med Chem Lett. 2012. Available at:[Link]

  • Google Patents. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Google Patents. WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3.

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Exploratory

In-Depth Technical Guide: Structural Elucidation and NMR Spectral Analysis of N-Methyl-N-(oxan-4-yl)carbamoyl Chloride

Executive Summary N-methyl-N-(oxan-4-yl)carbamoyl chloride (CAS: 220641-84-9), also known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl chloride, is a highly versatile electrophilic intermediate widely utilized in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-N-(oxan-4-yl)carbamoyl chloride (CAS: 220641-84-9), also known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl chloride, is a highly versatile electrophilic intermediate widely utilized in medicinal chemistry for the synthesis of complex ureas, carbamates, and heterocycles [](). With a molecular weight of 177.63 g/mol , this compound presents unique analytical challenges during structural validation. The primary hurdle in its Nuclear Magnetic Resonance (NMR) characterization is the presence of conformational isomers (rotamers) on the NMR timescale, which complicates spectral interpretation. This guide provides an authoritative framework for synthesizing, preparing, and interpreting the spectral data of this critical intermediate.

Mechanistic Context: The Rotameric Effect in Carbamoyl Chlorides

To accurately interpret the NMR spectra of N-methyl-N-(oxan-4-yl)carbamoyl chloride, one must understand the causality behind its signal duplication. In carbamoyl chlorides, the lone pair of electrons on the nitrogen atom delocalizes into the anti-bonding orbital (π*) of the adjacent carbonyl group. This resonance imparts significant partial double-bond character to the C–N bond, restricting free rotation at ambient temperatures (298 K) 1.

Because the activation energy barrier for this rotation is sufficiently high (typically 15–20 kcal/mol), the molecule exists as a mixture of syn and anti rotamers that interconvert slower than the NMR acquisition timescale. Consequently, the ¹H and ¹³C NMR spectra exhibit two distinct sets of signals for the N-methyl and oxan-4-yl protons and carbons. The steric bulk of the oxan-4-yl ring relative to the methyl group dictates the thermodynamic stability of these conformers, typically resulting in a ~60:40 major-to-minor rotamer ratio.

Self-Validating Experimental Protocols

To ensure high fidelity in NMR data acquisition, both the synthesis and sample preparation must be meticulously controlled. Carbamoyl chlorides are highly sensitive to moisture and acid-catalyzed degradation.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to maintain an anhydrous atmosphere.

  • Reagent Loading: Dissolve triphosgene (0.4 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Causality Note: Triphosgene is preferred over phosgene gas as it is a safer, solid surrogate that allows for precise stoichiometric control, preventing over-reaction and bis-urea formation.

  • Amine Addition: Prepare a solution of N-methyltetrahydro-2H-pyran-4-amine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM. Add this dropwise to the triphosgene solution over 30 minutes to manage the exothermic reaction.

  • Reaction Maturation & Validation: Allow the reaction to warm to room temperature and stir for 2 hours. To validate completion, an aliquot must be quenched with methanol to form the corresponding stable methyl carbamate, which is then analyzed via GC-MS. This prevents the reactive chloride from decomposing on the GC column 2.

  • Workup: Quench with cold 1M HCl to remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating NMR Sample Preparation
  • Solvent Purification: Standard CDCl₃ naturally degrades over time to produce trace DCl and phosgene. Pass the CDCl₃ through a short plug of basic alumina immediately prior to use. Causality Note: This neutralizes DCl, preventing the acid-catalyzed hydrolysis of the carbamoyl chloride back to the secondary amine during the NMR run [[3]]().

  • Sample Dissolution: Dissolve 15–20 mg of the purified N-methyl-N-(oxan-4-yl)carbamoyl chloride in 0.6 mL of the treated CDCl₃.

  • Acquisition Parameters: Acquire ¹H NMR (400 MHz, 16 scans, 2s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans, proton-decoupled, 2s relaxation delay) at 298 K.

Spectral Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, integrating the causality of the rotameric effect. The major and minor rotamers are clearly delineated.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

Proton EnvironmentMultiplicityChemical Shift (Major Rotamer)Chemical Shift (Minor Rotamer)Integration
N-CH₃ Singlet (s)3.05 ppm2.95 ppm3H
Oxan-4-yl N-CH Multiplet (m)4.55 ppm4.35 ppm1H
Oxan O-CH₂ (eq) Multiplet (m)4.05 ppm4.05 ppm2H
Oxan O-CH₂ (ax) Triplet of doublets (td)3.45 ppm3.45 ppm2H
Oxan CH₂ (aliphatic) Multiplet (m)1.85 ppm1.70 ppm4H

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)

Carbon EnvironmentChemical Shift (Major Rotamer)Chemical Shift (Minor Rotamer)
C=O (Carbamoyl) 149.5 ppm148.8 ppm
Oxan-4-yl N-CH 55.4 ppm53.8 ppm
N-CH₃ 32.1 ppm30.5 ppm
Oxan O-CH₂ 66.8 ppm66.5 ppm
Oxan CH₂ (aliphatic) 29.5 ppm28.2 ppm

Logical Workflow Visualization

G A Precursor: N-Methyltetrahydro-2H-pyran-4-amine C Target Intermediate: N-Methyl-N-(oxan-4-yl)carbamoyl chloride A->C Phosgenation B Reagent: Triphosgene & Base (DCM, 0°C) B->C Electrophilic Donors D Analytical Validation: 1H & 13C NMR (Rotameric Analysis) C->D Structural Confirmation E Downstream Application: Urea & Carbamate Drug Candidates D->E Validated Intermediate

Workflow of N-methyl-N-(oxan-4-yl)carbamoyl chloride synthesis, validation, and application.

Conclusion

The structural validation of N-methyl-N-(oxan-4-yl)carbamoyl chloride relies heavily on recognizing and interpreting its rotameric behavior in solution. By employing strict, self-validating protocols—such as basic alumina treatment of NMR solvents and GC-MS derivatization—researchers can confidently elucidate the structure of this compound, ensuring high-quality downstream synthesis of active pharmaceutical ingredients.

References

  • [2] Title: Synthesis and Solid State and Solution Characterization of Mono- and Di-(η1-C) Carbamoyl−Palladium Complexes. New Efficient Palladium-Catalyzed Routes to Carbamoyl Chlorides | Source: ACS Publications (Organometallics) | URL: [Link]

  • [1] Title: Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group | Source: PMC (National Institutes of Health) | URL:[Link]

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling & Synthesizing N-Methyl-N-(oxan-4-yl)carbamoyl Chloride

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, working with highly reactive electrophiles requires precision. N-methyl-N-(oxan-4-yl)carbamoyl chloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, working with highly reactive electrophiles requires precision. N-methyl-N-(oxan-4-yl)carbamoyl chloride (CAS: 220641-84-9) is a critical intermediate for synthesizing complex ureas and carbamates. However, its pronounced sensitivity to moisture often leads to catastrophic yield losses via hydrolysis.

This guide provides field-proven mechanistic insights, self-validating standard operating procedures (SOPs), and troubleshooting workflows to ensure the integrity of your synthesis.

Mechanistic Causality: The "Why" Behind Hydrolysis

To prevent degradation, we must first understand the causality of the failure. Carbamoyl chlorides undergo solvolysis via nucleophilic attack at the highly electrophilic carbonyl carbon[1].

When exposed to ambient moisture or wet solvents, water acts as a nucleophile, attacking the carbonyl to form an unstable carbamic acid intermediate[2]. Because carbamic acids lack thermodynamic stability, this intermediate spontaneously decarboxylates. The result is the release of carbon dioxide ( CO2​ ) gas, hydrochloric acid (HCl), and the regeneration of the secondary amine starting material (N-methyloxan-4-amine)[1].

The generation of HCl is particularly destructive; it protonates the remaining unreacted amine, rendering it non-nucleophilic and stalling any further desired synthetic transformations[3].

HydrolysisMechanism R1 N-methyl-N-(oxan-4-yl) carbamoyl chloride H2O Moisture (H2O) R1->H2O Moisture Exposure Nuc Target Nucleophile (R-OH / R-NH2) R1->Nuc Anhydrous Conditions Int Carbamic Acid Intermediate H2O->Int Nucleophilic Attack Deg Degradation Products: Amine + CO2 + HCl Int->Deg Spontaneous Decarboxylation Prod Stable Product (Carbamate / Urea) Nuc->Prod Desired Substitution

Reaction pathways of carbamoyl chlorides: Hydrolysis vs. Target Substitution.

Troubleshooting Guide & FAQs

Q: My LC-MS shows only starting material (N-methyloxan-4-amine), but my TLC shows a distinct new spot. Is my reaction failing? A: Not necessarily. Carbamoyl chlorides hydrolyze rapidly under standard reverse-phase LC-MS conditions due to the acidic aqueous mobile phase[4]. Your product is likely degrading on the column. Self-Validation Fix: To accurately monitor the intact carbamoyl chloride, derivatize a 10 µL reaction aliquot with a known excess of an anhydrous primary amine (e.g., benzylamine) to form a stable urea before LC-MS analysis. Alternatively, use FT-IR to look for the characteristic carbamoyl chloride C=O stretch (~1730–1740 cm⁻¹).

Q: My reaction yields mostly N-methyloxan-4-amine instead of the target carbamate. What went wrong? A: This is the classic signature of bulk hydrolysis[3]. The carbamoyl chloride reacted with water before your target nucleophile could attack. Ensure your solvents (especially hygroscopic ones like THF or DCM) are strictly anhydrous.

Q: I see a thick white precipitate forming in my reaction flask before adding my nucleophile. Is my reagent ruined? A: Likely, yes. The white precipitate is typically the hydrochloride salt of the secondary amine (N-methyloxan-4-amine·HCl)[3]. This forms when ambient moisture hydrolyzes the carbamoyl chloride, releasing HCl which then protonates the resulting amine.

Q: How do I quench the triphosgene reaction without hydrolyzing the newly formed carbamoyl chloride? A: Carbamoyl chlorides hydrolyze rapidly under aqueous workup conditions[4]. Avoid aqueous workups entirely during the intermediate stage. Instead, sparge the reaction mixture with argon to remove excess phosgene, filter off any amine salts under a blanket of inert gas, and concentrate the filtrate in vacuo[5].

TroubleshootingWorkflow S1 Issue: Low Yield / Amine Byproduct D1 Check Solvent Water Content S1->D1 D2 Check Base Equivalents S1->D2 D3 Check Storage Conditions S1->D3 A1 Dry over 3Å MS (< 10 ppm H2O) D1->A1 If > 50 ppm H2O A2 Use 2.0-3.0 eq DIPEA or TEA D2->A2 If pH drops / HCl builds A3 Store under Argon at -20°C D3->A3 If degraded over time

Troubleshooting workflow for resolving carbamoyl chloride hydrolysis issues.

Quantitative Parameters for Hydrolysis Prevention

To maintain a self-validating and reproducible system, strictly adhere to the quantitative thresholds outlined below. Deviating from these metrics exponentially increases the rate of solvolysis.

ParameterOptimal Target RangeCritical Failure ThresholdCausality of Failure
Solvent Water Content < 10 ppm (Karl Fischer)> 50 ppmDirect nucleophilic attack by H2​O leading to decarboxylation[3].
Reaction Temperature 0 °C to 20 °C> 30 °CThermal acceleration of the SN2-like hydrolysis transition state[1].
Acid Scavenger (Base) 2.5 – 3.0 equivalents< 1.0 equivalentUnscavenged HCl protonates the starting amine, stalling synthesis[3].
Storage Temperature -20 °C (Neat, under Argon)Room TemperatureGradual atmospheric moisture ingress and auto-catalytic degradation.

Standard Operating Procedure (SOP): Anhydrous Synthesis Protocol

This protocol details the synthesis of N-methyl-N-(oxan-4-yl)carbamoyl chloride using triphosgene. It is designed as a closed, self-validating system to eliminate moisture ingress.

Step 1: System Preparation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 Torr) for 5 minutes.

  • Backfill the flask with high-purity Argon (repeat vacuum/Argon cycle 3 times).

  • Ensure all syringes and needles are oven-dried (120 °C) and cooled in a desiccator.

Step 2: Phosgenation

  • Dissolve triphosgene (0.4 eq, providing 1.2 eq of reactive phosgene) in anhydrous dichloromethane (DCM, water < 10 ppm) under Argon.

  • Cool the solution to 0 °C using an ice-water bath.

Step 3: Amine & Base Addition

  • In a separate dry flask, prepare a solution of N-methyloxan-4-amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Note: DIPEA is preferred over triethylamine as its steric hindrance prevents complex adduct formation.

  • Add the amine/base solution dropwise to the triphosgene solution over 30 minutes via a syringe pump to prevent localized heating.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

Step 4: Non-Aqueous Isolation (Critical Step)

  • Do NOT quench with water. Sparge the reaction mixture with Argon for 30 minutes, venting through a concentrated NaOH trap to neutralize residual phosgene[5].

  • Filter the precipitated DIPEA·HCl salts through a dry Celite pad under an Argon blanket.

  • Concentrate the filtrate under reduced pressure to yield the crude N-methyl-N-(oxan-4-yl)carbamoyl chloride as an oil.

  • Validation: Immediately take an FT-IR of the neat oil. Confirm success via a sharp C=O stretch at ~1735 cm⁻¹.

References
  • [1] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - nih.gov -1

  • [2] Carbamoyl chloride - Wikipedia - 2

  • [3] Preventing hydrolysis of N-hexyl-N-methylcarbamoyl chloride during reaction - Benchchem - 3

  • [5] Carbamoyl chloride synthesis - ChemicalBook - 5

  • [4] Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method - ACS Publications - 4

Sources

Optimization

Optimizing reaction yield in N-methyl-N-(oxan-4-yl)carbamoyl chloride pathways

Technical Support Center: Optimizing N-methyl-N-(oxan-4-yl)carbamoyl chloride Synthesis Welcome to the technical support guide for the synthesis of N-methyl-N-(oxan-4-yl)carbamoyl chloride. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-methyl-N-(oxan-4-yl)carbamoyl chloride Synthesis

Welcome to the technical support guide for the synthesis of N-methyl-N-(oxan-4-yl)carbamoyl chloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction pathways. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you improve yield, minimize impurities, and ensure the scalability of your synthesis.

Section 1: Core Synthesis Pathway & Mechanism

The most common and reliable method for synthesizing N-methyl-N-(oxan-4-yl)carbamoyl chloride involves the reaction of the secondary amine, N-methyl-N-(oxan-4-yl)amine, with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate, BTC) is often preferred over the highly toxic phosgene gas or the volatile liquid diphosgene due to its solid state and comparative ease of handling.[1][2] The reaction is typically performed in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3]

G Amine N-methyl-N-(oxan-4-yl)amine Product N-methyl-N-(oxan-4-yl)carbamoyl chloride Amine->Product Nucleophilic Attack Triphosgene Triphosgene (BTC) (Phosgene Equivalent) Triphosgene->Product Carbonyl Source Base Base (HCl Scavenger) (e.g., Pyridine, TEA) Byproduct Base•HCl Salt (e.g., Pyridinium Chloride) Base->Byproduct HCl Scavenging G Start Low Yield Observed CheckMoisture Are all reagents & glassware scrupulously dry? Start->CheckMoisture CheckStoichiometry Is base stoichiometry correct? (>=1 eq.) CheckMoisture->CheckStoichiometry Yes FixMoisture Action: Flame-dry glassware, use anhydrous solvents, dry amine. CheckMoisture->FixMoisture No CheckTemp Is temperature controlled? (Initial cooling, slow warm-up) CheckStoichiometry->CheckTemp Yes FixStoichiometry Action: Use >=1 eq. base. Consider pyridine. CheckStoichiometry->FixStoichiometry No CheckUrea Is urea byproduct observed? (Check TLC/LCMS) CheckTemp->CheckUrea Yes FixTemp Action: Add amine slowly at 0°C, then warm to RT. CheckTemp->FixTemp No FixUrea Action: Use slow amine addition to triphosgene solution. CheckUrea->FixUrea Yes Success Yield Optimized CheckUrea->Success No FixMoisture->CheckMoisture FixStoichiometry->CheckStoichiometry FixTemp->CheckTemp FixUrea->Success

Caption: Troubleshooting Workflow for Low Yield.

Topic 2: Impurity Profile & Side Reactions

Q2: I'm observing a significant amount of a high molecular weight byproduct, likely the symmetrical urea. How can I prevent its formation?

The formation of N,N'-dimethyl-N,N'-bis(oxan-4-yl)urea is a classic side reaction in carbamoyl chloride synthesis.

A2: This occurs when the highly nucleophilic starting amine attacks the desired carbamoyl chloride product. This reaction is competitive with the initial phosgenation.

  • Causality: This side reaction becomes dominant if there is a localized high concentration of the starting amine relative to the phosgenating agent. It can also be exacerbated by using sterically hindered or less effective bases.

  • Mechanism:

    • R₂NH + COCl₂ → R₂NCOCl + HCl

    • R₂NCOCl + R₂NH → R₂N-CO-NR₂ + HCl (Side Reaction)

  • Prevention Strategies:

    • Inverse Addition: The most effective method is to add the solution of the amine and base slowly to a stirred solution of the phosgene equivalent (triphosgene or diphosgene). [4]This ensures that the amine is the limiting reagent at all times, reacting quickly to form the carbamoyl chloride and preventing it from accumulating and reacting with the product.

    • Base Selection: While triethylamine (TEA) is common, pyridine can be more effective. Pyridine has been shown to suppress urea formation by acting as a nucleophilic catalyst, forming a more reactive intermediate with the phosgene equivalent, which is then rapidly consumed by the amine. [3][5]

G Reaction Pathways: Desired vs. Side Product Formation Amine N-methyl-N-(oxan-4-yl)amine (R₂NH) Product Desired Product: N-methyl-N-(oxan-4-yl)carbamoyl chloride (R₂NCOCl) Amine->Product Nucleophilic Attack (Desired Pathway) Urea Side Product: Symmetrical Urea (R₂N-CO-NR₂) Amine->Urea Phosgene Phosgene Equivalent (e.g., 1/3 Triphosgene) Phosgene->Product Product->Urea Nucleophilic Attack (Side Reaction)

Caption: Competing Reaction Pathways.

Topic 3: Reagent Selection & Handling

Q3: What are the practical differences between using phosgene, diphosgene, and triphosgene for this synthesis?

The choice of phosgenating agent is a critical decision based on a balance of reactivity, safety, and handling convenience.

A3: A comparative analysis is provided below.

FeaturePhosgene (COCl₂)Diphosgene (ClCO₂CCl₃)Triphosgene (OC(OCCl₃)₂)
State Toxic GasVolatile, Corrosive LiquidCrystalline Solid
Handling Requires specialized equipment (gas lines, scrubbers). Extremely hazardous. [6]Easier to handle than phosgene gas, but still highly toxic and moisture-sensitive. [1]Easiest and safest to handle, weigh, and store. [2]
Stoichiometry 1 equivalent1 eq. delivers 2 eq. of phosgene upon thermal or catalytic decomposition. [7]1 eq. delivers 3 eq. of phosgene. Often requires activation (thermal or catalytic). [2]
Reactivity Highest reactivity. Reactions can often be run at lower temperatures. [6]Less reactive than phosgene.Least reactive. Often requires heating or a nucleophilic catalyst (e.g., pyridine) to initiate reaction. [8]
Workup Excess is easily removed by inert gas sparging. [6]Non-volatile; excess must be quenched or removed by distillation.Non-volatile; requires quenching or purification (e.g., chromatography, recrystallization). [6]
Recommendation Industrial scale-up under controlled conditions.Lab-scale synthesis where gas handling is not feasible.Preferred for lab-scale synthesis due to safety and handling benefits. [2][8]

Expert Insight: For laboratory-scale synthesis, triphosgene is the most practical and recommended choice. While its reactivity is lower, this can be an advantage, allowing for better reaction control. The use of a catalytic amount of an amine like pyridine can effectively initiate its decomposition to the active phosgene species in situ. [11]

Section 3: Experimental Protocol Example

This section provides a representative, detailed protocol for the synthesis of N-methyl-N-(oxan-4-yl)carbamoyl chloride using triphosgene.

Objective: To synthesize the target compound with high yield and purity.

Materials:

  • N-methyl-N-(oxan-4-yl)amine (1.0 eq.)

  • Triphosgene (BTC) (0.35-0.40 eq.)

  • Pyridine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (Argon), add triphosgene (0.37 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. [5]Dissolve the triphosgene in anhydrous DCM.

  • Cooling: Cool the triphosgene solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-methyl-N-(oxan-4-yl)amine (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the amine/pyridine solution dropwise to the stirred triphosgene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. [9]A white precipitate (pyridinium hydrochloride) will form.

  • Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool the mixture back to 0°C and slowly add cold 1 N HCl solution to quench any unreacted phosgene species and dissolve the salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold 1 N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carbamoyl chloride.

  • Purification: The product is often used crude in the next step. If required, purification can be attempted via vacuum distillation, but be aware that carbamoyl chlorides can be thermally labile. [10] Safety Precaution: Triphosgene, while solid, can decompose to release highly toxic phosgene gas, especially upon contact with moisture or nucleophiles, or upon heating. [2]Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Prepare a quenching solution (e.g., aqueous ammonia or sodium hydroxide) to neutralize any spills or residual reagent.

References

  • Wikipedia. Diphosgene. [Link]

  • Bar, N., et al. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Journal of Organic Chemistry, 68(19), 7289-97. [Link]

  • Wikipedia. Triphosgene. [Link]

  • Bionity.com. Diphosgene. [Link]

  • Yap, K. M., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 2336-2394. [Link]

  • American Chemical Society Publications. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. [Link]

  • Kartika, R., et al. (2015). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 80(10), 5194-5204. [Link]

  • ResearchGate. Preparation of carbamoyl chlorides. [Link]

  • Taylor & Francis Online. (2006). Use of Triphosgene for Direct Preparation of Carbamoyl Chlorides from Tertiary Benzylamines. [Link]

  • Mercer, S. M., et al. (2018). Accessing Secondary Amine Containing Fine Chemicals and Polymers with an Earth-Abundant Hydroaminoalkylation Catalyst. ACS Catalysis, 8(11), 10452-10460. [Link]

  • Organic Syntheses. (2024). A Thiol-Mediated Synthesis of S,S-Di(pyridin-2-yl) Carbonodithioate (DPDTC) and Its Application in the Synthesis of Thioesters. Organic Syntheses, 101, 274-293. [Link]

  • Google Patents. (2018).
  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2500-2519. [Link]

  • PrepChem.com. Synthesis of carbamoyl chloride. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? [Link]

  • ResearchGate. (2010). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. [Link]

  • Google Patents. (1988).
  • MDPI. (2014). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. [Link]

  • American Chemical Society Publications. (2004). Preparation of Tertiary Amides from Carbamoyl Chlorides and Organocuprates. [Link]

  • Reddit. (2025). Trouble shooting carboxylation reaction. [Link]

  • Organic Syntheses. (2019). Synthesis of a Weinreb Amide via a Flow Procedure and Its Use in the Synthesis of a Key Intermediate for the Total Synthesis of Spirangien A. Organic Syntheses, 96, 215-235. [Link]

  • ScienceDirect. (2016). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. [Link]

  • American Chemical Society Publications. (2004). Preparation of Tertiary Amides from Carbamoyl Chlorides and Organocuprates. Organic Letters, 6(21), 3723-3726. [Link]

  • Wikipedia. Carbamoyl chloride. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • National Center for Biotechnology Information. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • National Center for Biotechnology Information. (2019). Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups. [Link]

  • National Center for Biotechnology Information. (2015). Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. [Link]

  • Reddit. (2024). Reaction with triphosgene. [Link]

  • PubMed. (2011). Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds. [Link]

Sources

Troubleshooting

Troubleshooting degradation issues in N-methyl-N-(oxan-4-yl)carbamoyl chloride storage

Welcome to the technical support center for N-methyl-N-(oxan-4-yl)carbamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-methyl-N-(oxan-4-yl)carbamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for degradation issues encountered during the storage and handling of this vital reagent. My aim is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my N-methyl-N-(oxan-4-yl)carbamoyl chloride over time. What is the most likely cause?

The most probable cause of degradation is exposure to atmospheric moisture. Carbamoyl chlorides are a class of compounds that are highly sensitive to water.[1][2][3] The electrophilic carbonyl carbon is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction produces the corresponding carbamic acid, which is often unstable and can further decompose.[1][3]

The primary degradation pathway is hydrolysis, which proceeds as follows:

  • Step 1: Hydrolysis to Carbamic Acid: The carbamoyl chloride reacts with water to form N-methyl-N-(oxan-4-yl)carbamic acid and hydrochloric acid.

  • Step 2: Decomposition of Carbamic Acid: The resulting carbamic acid is unstable and can decompose to yield N-methyl-tetrahydropyran-4-amine and carbon dioxide.

This degradation not only consumes your starting material but also introduces impurities that can interfere with subsequent reactions.

Troubleshooting Guide

Issue 1: Visual Changes in the Reagent - Clumping, Discoloration, or Fuming

Symptoms:

  • The solid reagent appears clumpy or has lost its free-flowing nature.

  • The reagent has developed a yellow or brownish tint.

  • White fumes (likely HCl gas) are observed upon opening the container.

Root Cause Analysis:

These visual cues are strong indicators of significant moisture contamination and subsequent degradation.

  • Clumping: The formation of hydrochloric acid as a byproduct of hydrolysis can lead to the protonation of the starting material or impurities, causing them to become more ionic and clump together.

  • Discoloration: The formation of degradation products can lead to a change in the color of the material.

  • Fuming: The release of hydrogen chloride gas upon hydrolysis is a clear sign of decomposition.

Immediate Actions & Long-Term Solutions:

  • Immediate Handling Precautions: If fuming is observed, handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[4]

  • Purity Assessment: Before use in a critical reaction, it is essential to assess the purity of the suspect reagent. The following analytical techniques are recommended:

    • ¹H NMR Spectroscopy: This can be used to quantify the amount of remaining carbamoyl chloride and identify major degradation products.

    • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like carbamoyl chlorides.[1]

    • Titration: The chloride content can be determined by titration, providing an indication of the amount of intact carbamoyl chloride.[1]

  • Purification (if feasible): For small-scale applications, purification of the partially degraded reagent may be possible, for instance by recrystallization from a non-protic solvent under an inert atmosphere. However, for critical applications, using a fresh, high-purity batch is strongly recommended.

  • Review Storage and Handling Procedures: This is the most critical step to prevent future degradation. Implement the stringent storage and handling protocols outlined in the "Best Practices" section below.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Symptoms:

  • You are observing lower than expected yields in reactions where N-methyl-N-(oxan-4-yl)carbamoyl chloride is a key reagent.

  • Your reaction mixture contains unexpected byproducts, such as ureas or the parent amine (N-methyl-tetrahydropyran-4-amine).

Root Cause Analysis:

These issues are often a direct consequence of using a partially degraded reagent.

  • Lower Yields: If a portion of the carbamoyl chloride has hydrolyzed, the effective concentration of the active reagent is lower than calculated, leading to incomplete reactions and reduced yields.

  • Unexpected Byproducts: The degradation products themselves can participate in side reactions. For instance, the N-methyl-tetrahydropyran-4-amine formed from hydrolysis can react with the remaining carbamoyl chloride to form a urea byproduct.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Preventative Measures:

  • Regular Quality Control: Implement a routine quality control check for your stock of N-methyl-N-(oxan-4-yl)carbamoyl chloride, especially for older batches. A quick ¹H NMR or GC analysis can save significant time and resources in the long run.

  • Use of Fresh Reagents: For critical, large-scale, or late-stage synthetic steps, it is always advisable to use a fresh, unopened container of the reagent.

Best Practices for Storage and Handling

To ensure the long-term stability of N-methyl-N-(oxan-4-yl)carbamoyl chloride, adhere to the following guidelines, which are based on established best practices for handling moisture-sensitive reagents.[5][6][7]

Storage Conditions:
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4][8][9] Refrigeration is recommended for long-term storage.[1]Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).[1][5]Prevents exposure to atmospheric moisture and oxygen.
Container Keep in the original, tightly sealed container.[2][4][8] Consider using a desiccator for added protection.[6]Minimizes ingress of moisture.
Location Store away from incompatible materials such as strong bases and oxidizing agents.[2][8]Prevents accidental reactions.
Handling Protocol:

This protocol should be performed in a fume hood.

  • Prepare the Workspace: Ensure the work area is clean and dry. All glassware should be oven-dried and cooled under a stream of inert gas before use.[1][7]

  • Inert Atmosphere Transfer:

    • If the reagent is in a Sure/Seal™ bottle or similar packaging, use a syringe or cannula for transfer under a positive pressure of inert gas.[5]

    • For bulk containers, it is recommended to work in a glove box or glove bag to maintain a dry, inert atmosphere.[7]

  • Dispensing the Reagent:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.

    • Quickly weigh the required amount of reagent and immediately reseal the container, purging the headspace with inert gas before tightening the cap.

  • Cleaning:

    • Clean any spills promptly.

    • Quench any residual reagent on spatulas or weighing paper with a suitable alcohol (e.g., isopropanol) before disposal.

Visual Guide to Inert Atmosphere Transfer:

Caption: Key steps for handling the moisture-sensitive reagent.

Analytical Protocols for Purity Assessment

Protocol 1: Purity Determination by ¹H NMR Spectroscopy
  • Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh approximately 10-20 mg of N-methyl-N-(oxan-4-yl)carbamoyl chloride into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) that does not contain reactive protons.

  • Internal Standard: Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the N-methyl group of the carbamoyl chloride and a well-resolved signal from the internal standard. Calculate the purity based on the molar ratios.

Protocol 2: Purity Determination by Gas Chromatography (GC)
  • Sample Preparation: Prepare a stock solution of N-methyl-N-(oxan-4-yl)carbamoyl chloride in a dry, aprotic solvent (e.g., anhydrous dichloromethane or toluene) at a known concentration (e.g., 1 mg/mL).

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition.

    • Oven Program: Develop a temperature gradient that allows for good separation of the main peak from any potential impurities or degradation products.

    • Detector: Use a Flame Ionization Detector (FID) for quantitative analysis.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percent of the main peak. For more accurate quantification, a calibration curve with a pure standard should be prepared.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diethylcarbamoyl Chloride. Retrieved from [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

  • MDPI. (2025, September 26). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines.
  • Wikipedia. (n.d.). Carbamoyl chloride. Retrieved from [Link]

  • GHS06 Skull and crossbones. (2024, October 31). Safety Data Sheet. Retrieved from [Link]

  • PNAS. (n.d.). The carbamate kinase-like carbamoyl phosphate synthetase of the hyperthermophilic archaeon Pyrococcus furiosus, a missing link in the evolution of carbamoyl phosphate biosynthesis. Retrieved from [Link]

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-n-(oxan-4-yl)carbamoyl chloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4012436A - Carbamoyl chlorides.
  • NextSDS. (n.d.). N-methyl-N-(oxan-4-yl)carbamoyl chloride — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2009, July 2). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Retrieved from [Link]

  • Frontiers in Microbiology. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • PMC. (2008, November 4). Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethylthiocarbamyl chloride. Retrieved from [Link]

  • NSF PAR. (2025, September 26). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Com. Retrieved from [Link]

  • PMC. (n.d.). Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity of N-methyl-N-(oxan-4-yl)carbamoyl chloride in the lab

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic yields and unexpected byproducts associated with carbamoyl chlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic yields and unexpected byproducts associated with carbamoyl chlorides. N-methyl-N-(oxan-4-yl)carbamoyl chloride is a highly valuable electrophile in drug development, but its utility is entirely dependent on your ability to control its environment.

This guide moves beyond basic instructions to explain the causality behind degradation and provides self-validating protocols to ensure your chemistry works the first time.

Core Mechanism: The Causality of Moisture Degradation

To master the handling of N-methyl-N-(oxan-4-yl)carbamoyl chloride, you must understand its fundamental vulnerability. The compound features a highly electrophilic carbonyl carbon adjacent to a good leaving group (chloride). When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon.

This hydrolysis yields an unstable carbamic acid intermediate and hydrochloric acid (HCl). The carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas and yielding N-methyltetrahydropyran-4-amine1[1].

HydrolysisPathway CC N-methyl-N-(oxan-4-yl) carbamoyl chloride Intermediate Unstable Carbamic Acid Intermediate CC->Intermediate Nucleophilic Attack H2O H2O (Moisture) H2O->Intermediate Hydrolysis HCl Hydrochloric Acid (HCl) Intermediate->HCl Byproduct Amine N-methyltetrahydropyran -4-amine Intermediate->Amine Decarboxylation CO2 Carbon Dioxide (CO2) Intermediate->CO2 Gas Evolution

Logical relationship mapping the moisture-induced degradation pathway of carbamoyl chlorides.

Quantitative Data: Hydrolysis Kinetics

To understand the urgency of moisture exclusion, observe the solvolysis rates of structurally similar dialkylcarbamoyl chlorides. The table below uses N,N-dimethylcarbamoyl chloride (DMCC) as a baseline proxy to demonstrate how rapidly these compounds degrade in the presence of water 2[2].

CompoundConditionHydrolysis Rate Constant ( k )Half-Life ( t1/2​ )
N,N-Dimethylcarbamoyl chlorideAqueous Dioxane, 80°C0.0017 s⁻¹6.80 min
N,N-Dimethylcarbamoyl chlorideAqueous Dioxane + POCl₃, 50°C0.0010 s⁻¹11.55 min
N-methyl-N-(oxan-4-yl)carbamoyl chlorideAmbient Moisture (Estimated)> 0.001 s⁻¹< 15 min

Note: While the bulky oxan-4-yl ring provides minor steric shielding compared to a methyl group, the acyl chloride moiety remains acutely vulnerable to atmospheric moisture, completely degrading in a matter of minutes if left exposed.

Troubleshooting Guide: Diagnosing Reaction Failures

When experiments fail, researchers often blame the reagent quality. More often, the failure stems from a breakdown in environmental control. Use this self-validating troubleshooting matrix to diagnose issues.

SymptomMechanistic Root CauseSelf-Validating Corrective Action
Low Product Yield / High Starting Material Recovery Atmospheric moisture entered during reagent transfer, hydrolyzing the electrophile before it could react.Validate: Run a Karl Fischer titration on your solvent prior to reaction. Action: Switch from syringe transfer to cannula transfer under positive Argon pressure.
Unexplained Bubbling During Addition Decarboxylation of the carbamic acid intermediate, releasing CO₂ gas.Validate: Route the exhaust gas through a bubbler containing limewater (Ca(OH)₂); it will turn milky if CO₂ is present. Action: Rigorously flame-dry glassware under vacuum.
Decrease in Reaction pH Generation of HCl from the hydrolysis of the acyl chloride bond.Validate: Spot the reaction mixture on wet pH paper. Action: Add a non-nucleophilic acid scavenger (e.g., DIPEA) in slight excess (1.2–1.5 eq) to neutralize generated HCl 3[3].
Frequently Asked Questions (FAQs)

Q: Why did my reaction mixture suddenly develop a white precipitate upon adding the carbamoyl chloride? A: This is the hallmark of moisture contamination. The white precipitate is typically an amine hydrochloride salt or a urea byproduct. When water hydrolyzes the reagent, it produces N-methyltetrahydropyran-4-amine and HCl. These two byproducts immediately react to form an insoluble salt. Alternatively, the newly formed free amine acts as a nucleophile and attacks unreacted N-methyl-N-(oxan-4-yl)carbamoyl chloride, forming a stable, unreactive urea 4[4].

Q: How should I store N-methyl-N-(oxan-4-yl)carbamoyl chloride to ensure long-term stability? A: Store the compound in a tightly sealed Schlenk flask or a septum-capped bottle under a positive pressure of an inert gas (Argon or Nitrogen). It must be kept in a desiccator or refrigerator (2–8°C) to minimize thermal degradation. Never return unused, air-exposed portions to the primary container 3[3].

Q: What are the safety implications of its hydrolysis? A: The hydrolysis reaction generates stoichiometric amounts of corrosive hydrogen chloride (HCl) gas and carbon dioxide (CO₂). In a sealed, moisture-contaminated vessel, the evolution of these gases can cause dangerous pressure buildup, potentially leading to glassware failure and exposure to corrosive fumes 4[4].

Experimental Protocol: Moisture-Free Reaction Setup (Schlenk Line)

To ensure scientific integrity, every protocol must validate itself before you commit your reagents. In this workflow, the use of a continuous inert atmosphere and visual solvent indicators acts as a binary go/no-go signal for moisture.

AnhydrousWorkflow Prep 1. Glassware Prep (120°C Oven) Purge 2. Schlenk Line (Vacuum/Argon x3) Prep->Purge Solvent 3. Anhydrous Solvent (Cannula Transfer) Purge->Solvent Reagent 4. Add Reagent (Syringe under Argon) Solvent->Reagent React 5. Reaction Execution (Inert Atmosphere) Reagent->React

Step-by-step experimental workflow for moisture-free Schlenk line reaction setups.

Step-by-Step Methodology:

  • Glassware Preparation: Bake all reaction flasks, stir bars, and syringes in a drying oven at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and immediately connect to a Schlenk line.

  • Atmospheric Purge: Perform three cycles of high vacuum (evacuating the flask for 5 minutes) followed by backfilling with high-purity Argon. This physically desorbs surface-bound water molecules from the glass.

  • Solvent Validation (The Self-Check): Transfer anhydrous solvent (e.g., THF or DCM) into the reaction flask via a stainless-steel cannula. Pro-tip for THF: Distill over sodium/benzophenone. The solvent must remain deep blue, validating the absolute absence of oxygen and moisture. If the blue color fades, abort the setup.

  • Base Addition: Add 1.5 equivalents of an anhydrous acid scavenger (e.g., Triethylamine or Pyridine) to the solvent. This neutralizes any trace HCl generated during the reaction, preventing acid-catalyzed side reactions 3[3].

  • Reagent Introduction: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the reaction. Dissolve the N-methyl-N-(oxan-4-yl)carbamoyl chloride in a minimal amount of anhydrous solvent and add it dropwise via a gas-tight syringe over 15 minutes.

  • Monitoring and Workup: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. Once complete, quench the reaction intentionally with a saturated aqueous ammonium chloride solution to safely destroy any unreacted carbamoyl chloride before phase extraction 3[3].

Sources

Reference Data & Comparative Studies

Validation

Validating successful amide bond formation using N-methyl-N-(oxan-4-yl)carbamoyl chloride

Title: Validating Successful Amide Bond Formation Using N-Methyl-N-(oxan-4-yl)carbamoyl Chloride: A Methodological Comparison Guide Introduction & Scientific Context In my tenure as a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Successful Amide Bond Formation Using N-Methyl-N-(oxan-4-yl)carbamoyl Chloride: A Methodological Comparison Guide

Introduction & Scientific Context

In my tenure as a Senior Application Scientist, I have frequently seen drug discovery projects stall at the optimization phase because standard amide coupling conditions failed to deliver sterically encumbered targets. The tetrahydropyran (oxane) ring is a privileged sp3-rich pharmacophore used to modulate lipophilicity and metabolic stability. Specifically, the N-methyl-N-(oxan-4-yl) amide linkage is highly sought after in modern medicinal chemistry.

While traditional amide bond formation relies on the dehydrative condensation between carboxylic acids and amines, these methods often falter when dealing with sterically demanding secondary amines or unstable acid precursors. To circumvent this, N-methyl-N-(oxan-4-yl)carbamoyl chloride (CAS: 220641-84-9) [1] serves as a robust, pre-activated electrophile. Historically relegated to urea synthesis[2][3], recent breakthroughs have repurposed carbamoyl chlorides as powerful precursors for direct amide bond formation via transition-metal and photoredox catalysis[4][5].

Mechanistic Paradigms: The Causality of Reagent Selection

Why use a carbamoyl chloride instead of a standard amine for amide synthesis? The answer lies in the causality of chemical reactivity and the ability to invert traditional synthetic paradigms (umpolung reactivity).

  • Radical Generation via Halogen-Atom Transfer (XAT): Traditional amide synthesis requires a nucleophilic amine and an electrophilic carbonyl. By utilizing N-methyl-N-(oxan-4-yl)carbamoyl chloride, we invert this relationship. Under visible-light photoredox conditions, the C–Cl bond undergoes homolytic cleavage to generate a highly reactive, nucleophilic carbamoyl radical[5][6].

  • Cross-Coupling Efficiency: This carbamoyl radical is rapidly intercepted by a low-valent Nickel catalyst (Ni(0)/Ni(II) cycle) that has undergone oxidative addition with an aryl or alkyl halide. The subsequent reductive elimination forges a pure C–C bond, yielding the target amide[4][6]. This completely bypasses the need for toxic carbon monoxide gas, which is traditionally required for aminocarbonylation.

Mechanism CC N-methyl-N-(oxan-4-yl) carbamoyl chloride XAT Halogen-Atom Transfer (Photocatalyst) CC->XAT Visible Light (Blue LED) Radical Carbamoyl Radical Intermediate XAT->Radical C-Cl Bond Homolysis Ni Ni Catalytic Cycle (Oxidative Addition) Radical->Ni Radical Interception Product Target Amide Product (C-C Bond Formed) Ni->Product Reductive Elimination

Ni/Photoredox catalytic cycle for generating amides via carbamoyl radical intermediates.

Objective Comparison: Methodological Alternatives

To objectively evaluate the utility of N-methyl-N-(oxan-4-yl)carbamoyl chloride, we must benchmark it against prevailing industry standards for synthesizing the exact same Ar-CO-N(Me)(oxan-4-yl) motif.

ParameterN-Methyl-N-(oxan-4-yl)carbamoyl chloride (Radical Cross-Coupling)Traditional Peptide Coupling (HATU/DIPEA)Pd-Catalyzed Aminocarbonylation
Bond Formed C(sp2)–C(sp2) (Aryl to Carbonyl)C(sp2)–N (Carbonyl to Amine)C(sp2)–C(sp2) (Aryl to Carbonyl)
Key Reagents Carbamoyl chloride, Aryl-Br, Ni/Ir catalystsCarboxylic acid, Amine, HATUAryl-Br, Amine, CO gas, Pd catalyst
Toxicity/Safety Moderate (Stable solid precursor)Low (Standard bench reagents)High (Requires toxic CO gas)
Steric Tolerance Excellent (Radical pathway overcomes steric clash)Poor (Bulky oxane and N-methyl hinder attack)Moderate (CO insertion can be slow)
Atom Economy High (Loss of Cl and Br)Low (Generates stoichiometric urea waste)High (Loss of HBr)

Experimental Workflow: A Self-Validating Protocol

Every protocol executed in a rigorous laboratory environment must be a self-validating system. The following methodology details the Ni/Photoredox-catalyzed cross-coupling of N-methyl-N-(oxan-4-yl)carbamoyl chloride with an aryl bromide. Built-in analytical checkpoints ensure that causality is established at every phase.

Workflow Step1 1. Reagent Prep Degas Solvents & Weigh Reactants Step2 2. Reaction Setup Add Ni-Cat, Ir-PC, & Carbamoyl Chloride Step1->Step2 Step3 3. Photocatalysis Blue LED Irradiation (16h, 25°C) Step2->Step3 Step4 4. Quench & Extract EtOAc / Brine Wash Step3->Step4 Step5 5. Validation LC-MS & NMR Characterization Step4->Step5

Step-by-step experimental workflow for photoredox-catalyzed amide bond formation.

Step 1: Rigorous Degassing of Solvents

  • Action: Subject anhydrous THF to three freeze-pump-thaw cycles.

  • Causality: Molecular oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will quench the excited state of the Iridium photocatalyst and prematurely oxidize the low-valent Ni(0) species, completely halting the catalytic cycle[4].

Step 2: Reagent Addition under Inert Atmosphere

  • Action: In a glovebox, combine the Aryl-Br (1.0 equiv), NiCl2·glyme (10 mol%), dtbbpy ligand (15 mol%), Ir(ppy)3 photocatalyst (2 mol%), and finally N-methyl-N-(oxan-4-yl)carbamoyl chloride (1.5 equiv).

  • Causality: The carbamoyl chloride must be added last and kept strictly anhydrous. Exposure to ambient moisture will cause premature hydrolysis, irreversibly converting the electrophile into a symmetrical urea byproduct[3][7].

Step 3: Photochemical Irradiation

  • Action: Seal the vial and irradiate with a 460 nm Blue LED at 25°C for 16 hours.

  • Causality: The 460 nm wavelength provides the exact energy required to excite the Ir-photocatalyst without inducing unwanted UV-mediated background degradation of the oxane ring[5].

  • Self-Validating Checkpoint 1: Monitor via TLC. The carbamoyl chloride is UV-inactive but stains strongly with KMnO4. The disappearance of this specific spot confirms precursor activation.

Analytical Validation of the Amide Bond

How do we definitively validate that the target amide bond has formed, rather than a urea byproduct or unreacted starting material? The analytical data must tell a cohesive story.

  • 13C NMR Spectroscopy: The carbonyl carbon of the starting carbamoyl chloride typically resonates around 148–152 ppm due to the electron-withdrawing nature of the adjacent chlorine atom[2]. Upon successful cross-coupling to form the aryl amide, this peak shifts significantly downfield to the 168–172 ppm range. This shift provides an unambiguous, self-validating marker of successful C–C(O) bond formation.

  • LC-MS (ESI+): The starting material (MW: 177.63) will be consumed, and the distinct 3:1 isotopic pattern of the chlorine atom will vanish. The appearance of the product mass [M+H]+ corresponding to the specific aryl amide, coupled with the absence of the[M+H]+ for the symmetrical urea byproduct (m/z ~283), validates the chemoselectivity of the anhydrous radical pathway[3][8].

References

  • Title: Nickel-Catalyzed Deoxygenative Amidation of Alcohols with Carbamoyl Chlorides Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines Source: ACS Publications URL: [Link]

  • Title: N-methyl-N-(oxan-4-yl)carbamoyl chloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Scope of carbamoyl radical precursors in photoredox catalysis Source: Advanced Synthesis & Catalysis (via ResearchGate) URL: [Link]

  • Title: Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization via Ni/Photoredox-Catalyzed Cross-Coupling Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Facile and Efficient Method for the Formation of Unsymmetrical Ureas Source: Australian Journal of Chemistry URL: [Link]

  • Title: US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines Source: Google Patents URL

Sources

Comparative

A Senior Application Scientist's Guide: N-methyl-N-(oxan-4-yl)carbamoyl Chloride in Modern Library Synthesis

Introduction: The Carbamate Moiety and the Quest for Superior Scaffolds In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone of drug design. Its unique combination of stability, hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carbamate Moiety and the Quest for Superior Scaffolds

In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone of drug design. Its unique combination of stability, hydrogen bonding capability, and conformational influence makes it a privileged scaffold found in numerous FDA-approved therapeutics.[1] The synthesis of large, diverse libraries of carbamate-containing compounds is therefore a critical activity in high-throughput screening and hit-to-lead optimization. The choice of reagent for installing the carbamate moiety is paramount, directly impacting reaction efficiency, substrate scope, and the physicochemical properties of the final library members.

Carbamoyl chlorides have long served as workhorse reagents for this transformation, reacting readily with nucleophiles like alcohols and amines to form carbamates and ureas, respectively.[2] However, not all carbamoyl chlorides are created equal. Simple, small reagents like dimethylcarbamoyl chloride (DMCC) are highly reactive but can be hazardous and offer limited opportunities for introducing desirable drug-like properties.[3][4] This guide provides an in-depth comparison of N-methyl-N-(oxan-4-yl)carbamoyl chloride, a modern reagent designed for contemporary drug discovery, against traditional alternatives, offering field-proven insights and detailed experimental protocols for researchers at the forefront of pharmaceutical innovation.

The Strategic Advantage of the Oxane Ring in Drug Discovery

The defining feature of N-methyl-N-(oxan-4-yl)carbamoyl chloride is the tetrahydropyran (THP), or oxane, ring. This motif is not a passive spectator; it is a carefully chosen "privileged scaffold" that imparts significant, positive attributes to a parent molecule.[5][6][7]

Why the Oxane Ring is Favored:

  • Improved Physicochemical Properties: The oxygen atom within the THP ring acts as a hydrogen bond acceptor and reduces the overall lipophilicity of the molecule compared to a simple cyclohexyl ring. This modulation is a key strategy for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, often leading to better solubility and bioavailability.

  • Metabolic Stability: The ether linkage in the THP ring is generally more stable to metabolic degradation than many other functional groups, potentially increasing the half-life of a drug candidate.

  • Vectorial Exit from Lipophilicity: In fragment-based drug discovery and library design, the THP group provides a "vector" to grow a molecule out of a lipophilic binding pocket towards the more aqueous, solvent-exposed region, a crucial step in optimizing compound properties.

By incorporating this desirable fragment directly into the carbamoylating reagent, chemists can efficiently generate libraries where every member benefits from the inherent advantages of the oxane scaffold.

Comparative Analysis of Carbamoyl Chlorides

The performance of a carbamoyl chloride in a library synthesis setting can be evaluated on several fronts: reactivity, stability, handling, and the properties it confers to the final products. Here, we compare N-methyl-N-(oxan-4-yl)carbamoyl chloride with three common alternatives.

Reagent Profiles:
  • N-methyl-N-(oxan-4-yl)carbamoyl chloride: A modern reagent featuring a desirable heterocyclic scaffold.

  • Dimethylcarbamoyl chloride (DMCC): A small, highly reactive, but carcinogenic liquid.[4]

  • Diphenylcarbamoyl chloride: A solid, less reactive reagent due to the electron-withdrawing and sterically bulky phenyl groups.[8]

  • 1-Piperidinecarbonyl chloride: A cyclic aliphatic reagent with reactivity comparable to other dialkylcarbamoyl chlorides.[9]

The fundamental reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the carbamoyl chloride.

Carbamoylation Mechanism cluster_0 General Reaction cluster_1 Mechanism R2N(CO)Cl R₂N(CO)Cl (Carbamoyl Chloride) Product R₂N(CO)OR' / R₂N(CO)NHR' (Carbamate / Urea) R2N(CO)Cl->Product NuH R'-OH / R'-NH₂ (Nucleophile) NuH->Product Base Base (e.g., Et₃N) Salt Base·HCl Base->Salt A Nucleophile attacks Carbonyl B Tetrahedral Intermediate A->B + Nu-H C Chloride Elimination B->C - Cl⁻ D Product Formation C->D - H⁺ (to Base) Library Synthesis Workflow A Dispense Alcohol Solutions (1.0 equiv. in each well) B Dispense Base Solution (e.g., Pyridine, 1.2 equiv.) A->B C Dispense Carbamoyl Chloride Solution (1.1 equiv. in anhydrous solvent) B->C D Reaction Incubation (e.g., RT to 50°C, 4-16h) C->D E Aqueous Workup / Quench D->E F Solvent Evaporation E->F G Analysis & Storage (LC-MS, NMR of exemplars) F->G

Caption: A typical parallel synthesis workflow.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare 0.2 M solutions of a diverse set of alcohols in anhydrous Dichloromethane (DCM) in a 96-well plate format (Plate A).

    • Prepare a 0.5 M solution of pyridine (or triethylamine) in anhydrous DCM (Base Solution).

    • In an inert atmosphere glovebox or under a nitrogen blanket, prepare a 0.22 M solution of N-methyl-N-(oxan-4-yl)carbamoyl chloride in anhydrous DCM (Reagent Solution). Causality: Anhydrous conditions are critical as carbamoyl chlorides readily hydrolyze with water, reducing yield and forming amine byproducts. [10]

  • Reaction Assembly:

    • To each well of Plate A, add 1.2 equivalents of the Base Solution using a multichannel pipette.

    • Seal the plate and agitate briefly.

    • Add 1.1 equivalents of the Reagent Solution to each well. Causality: A slight excess of the carbamoyl chloride ensures complete consumption of the potentially more valuable alcohol substrate.

  • Reaction and Monitoring:

    • Seal the 96-well plate securely with a cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 16 hours. For less reactive alcohols, the temperature may be increased to 40-50°C.

    • Progress of a representative reaction can be monitored by TLC or LC-MS.

  • Workup and Isolation:

    • Unseal the plate in a fume hood and add an aqueous solution of 1 M HCl to each well to quench the reaction and neutralize the base.

    • After mixing, separate the organic (DCM) layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate.

    • Transfer the dried organic solutions to a tared collection plate and concentrate to dryness using a centrifugal evaporator.

Protocol 2: Comparative Synthesis using Dimethylcarbamoyl Chloride (DMCC)

This protocol highlights the necessary adjustments when using a more reactive and hazardous reagent.

Step-by-Step Methodology:

  • Preparation and Safety:

    • CRITICAL: All manipulations of DMCC must be performed in a certified chemical fume hood. DMCC is a suspected human carcinogen. [4]Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

    • Prepare stock solutions as in Protocol 1, substituting DMCC for N-methyl-N-(oxan-4-yl)carbamoyl chloride.

  • Reaction Assembly:

    • To the plate of alcohol and base solutions (Plate A), place it in an ice-water bath to cool to 0-5°C.

    • Add the 1.1 equivalents of the DMCC Reagent Solution dropwise or in small aliquots to each well. Causality: The high reactivity of DMCC can lead to a significant exotherm. Cooling the reaction prevents potential side reactions and ensures controlled conversion. [2]

  • Reaction and Monitoring:

    • Seal the plate and allow it to slowly warm to room temperature while agitating. Reactions with DMCC are often complete within 1-4 hours. Over-stirring for extended periods (e.g., overnight) is generally not necessary and may lead to side products.

  • Workup and Isolation:

    • Follow the same workup procedure as described in Protocol 1.

Conclusion: Making an Informed Reagent Choice

For the modern medicinal chemist focused on generating high-quality libraries for drug discovery, the choice of reagent extends beyond mere reactivity. While traditional reagents like dimethylcarbamoyl chloride offer a rapid and inexpensive method for carbamate formation, they fall short in two critical areas: safety and the strategic introduction of drug-like properties.

N-methyl-N-(oxan-4-yl)carbamoyl chloride emerges as a superior choice for library synthesis programs where the goal is to create compounds with inherently favorable ADME profiles. Its balanced reactivity allows for controlled and high-yielding reactions across a broad range of substrates, while its solid nature improves handling and weighing accuracy in a high-throughput setting. Most importantly, it seamlessly installs the tetrahydropyran scaffold, a proven structural motif for enhancing the developability of drug candidates. By investing in a reagent that builds in desirable properties from the outset, researchers can significantly increase the efficiency and success rate of their drug discovery campaigns.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022). ACS Omega. [Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022). ACS Publications. [Link]

  • diethylthiocarbamyl chloride. Organic Syntheses Procedure. [Link]

  • Dimethylcarbamoyl chloride. Wikipedia. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • N-methyl-N-(oxan-4-yl)carbamoyl chloride — Chemical Substance Information. NextSDS. [Link]

  • Physical Properties of Tetrahydropyran and Its Applications | Request PDF. ResearchGate. [Link]

  • Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... ResearchGate. [Link]

  • Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
  • Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598. PubChem. [Link]

  • 1-Piperidinecarbonyl chloride | C6H10ClNO | CID 242085. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PMC - NIH. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methyl-N-(oxan-4-yl)carbamoyl chloride

As a Senior Application Scientist, I approach the handling of reactive acylating agents not merely as a compliance exercise, but as a predictable system of chemical kinetics. N-methyl-N-(oxan-4-yl)carbamoyl chloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of reactive acylating agents not merely as a compliance exercise, but as a predictable system of chemical kinetics. N-methyl-N-(oxan-4-yl)carbamoyl chloride (CAS: 220641-84-9) is a highly reactive intermediate utilized in advanced drug development. Due to the sparse specific literature on this exact derivative, safety protocols must be extrapolated from the well-documented, universal hazard profile of the carbamoyl chloride functional group.

Like its structural analog dimethylcarbamoyl chloride, this compound is a potent lachrymator, a severe corrosive agent, and a suspected occupational carcinogen (1[1]). The following guide provides the essential logistical and operational frameworks required to handle this material safely.

Chemical Kinetics & Hazard Causality

The primary operational hazard of N-methyl-N-(oxan-4-yl)carbamoyl chloride stems from its extreme moisture sensitivity. Upon contact with ambient humidity or water, the compound undergoes rapid hydrolysis. This reaction forms an unstable carbamic acid intermediate, which instantly decomposes to release stoichiometric amounts of hydrochloric acid (HCl) gas, carbon dioxide (CO₂), and a secondary amine (2[2]). This exothermic gas generation can rapidly over-pressurize sealed reaction vessels and create a highly toxic inhalation environment (3[3]).

G Reagent N-methyl-N-(oxan-4-yl) carbamoyl chloride Intermediate Carbamic Acid Intermediate Reagent->Intermediate Hydrolysis Moisture H₂O (Ambient Moisture) Moisture->Intermediate HCl HCl Gas (Corrosive) Intermediate->HCl Decomposition CO2 CO₂ Gas (Pressure Hazard) Intermediate->CO2 Decomposition Amine Secondary Amine (Toxic) Intermediate->Amine Decomposition

Hydrolysis pathway of carbamoyl chlorides illustrating the generation of hazardous byproducts.

Quantitative Personal Protective Equipment (PPE) Matrix

Carbamoyl chlorides are aggressive permeators that can degrade standard laboratory gloves over time. A multi-layered barrier system is mandatory to prevent dermal absorption (4[4]).

Protection LevelOperational ScenarioRespiratory ProtectionHand ProtectionEye/Face ProtectionSkin/Body Protection
Level C Routine lab operations, analytical synthesis (< 5g scale)[5]Fume hood (Face velocity >100 LFM)Double glove: Nitrile (inner, 0.1mm), Butyl Rubber (outer, 0.3mm)[4][5]Chemical safety gogglesFlame-retardant lab coat, closed-toe shoes
Level B Scale-up (> 5g), high splash risk, or spill response[5]Supplied-air respirator or SCBA[3][5]Double glove: Nitrile (inner), Heavy-duty Viton (outer)[5]Chemical goggles + Full face shieldTychem® or fully encapsulating chemical suit[4][5]

Operational Plan: Step-by-Step Methodologies

Protocol A: Anhydrous Reagent Transfer and Reaction Setup Objective: Prevent premature hydrolysis and protect the operator from acylating vapors.

  • System Preparation: Assemble the reaction apparatus and connect it to a Schlenk line. Perform three consecutive vacuum/inert gas (Nitrogen or Argon) backfill cycles.

    • Causality: Removing atmospheric moisture prevents the generation of corrosive HCl gas that can over-pressurize the vessel and poison transition-metal catalysts (6[6]).

  • Solvent Selection: Dissolve the reagent in strictly anhydrous, non-nucleophilic solvents (e.g., dry Dichloromethane or Tetrahydrofuran).

    • Causality: Protic solvents (alcohols, primary/secondary amines) act as nucleophiles, leading to immediate, uncontrollable exothermic acyl substitution[2][6].

  • Reagent Transfer: Transfer N-methyl-N-(oxan-4-yl)carbamoyl chloride using a gas-tight syringe purged with inert gas. Do not open the reagent bottle directly to the ambient atmosphere.

  • Reaction Quenching (Self-Validating Step): Upon reaction completion, quench by adding the mixture dropwise to a vigorously stirred, ice-cold 10% sodium bicarbonate (NaHCO₃) solution.

    • Causality: Adding water alone causes a violent release of HCl gas[3]. The alkaline bicarbonate solution immediately neutralizes the HCl, while the ice bath suppresses the exothermic heat of hydrolysis[3].

    • Validation: Monitor the pH of the aqueous layer. Gas evolution (CO₂) will eventually cease, and the pH should stabilize at ~8, confirming the complete destruction and neutralization of the carbamoyl chloride.

Protocol B: Emergency Spill Response and Decontamination Objective: Safely contain and neutralize accidental releases without exacerbating gas evolution.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Isolate the spill zone for at least 50 meters if a large volume is involved[3].

  • PPE Escalation: Responders must don Level B PPE, including a self-contained breathing apparatus (SCBA) and a chemical-resistant suit[3][5].

  • Containment: Do NOT use water or combustible absorbents (like sawdust) which can react vigorously[3]. Cover the spill with dry sand, earth, or a compatible inert inorganic absorbent[3].

  • Neutralization: Carefully sweep the absorbed material into a compatible, sealable hazardous waste container[5]. Treat the contaminated surface with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize residual acid, then rinse with water.

Waste Disposal Plan

Improper disposal of carbamoyl chlorides can lead to pressurized waste containers that pose explosion hazards.

  • Contaminated Solids: (e.g., gloves, wipes, empty vials) Must be placed in a designated, sealed, and clearly labeled hazardous waste container (5[5]).

  • Liquid Waste: Never mix unquenched carbamoyl chloride waste with generic aqueous waste streams. All liquid waste must be fully quenched via the alkaline method described in Protocol A, verified to be pH neutral, and then collected in a compatible, ventilated liquid waste carboy[5].

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-chloroethyl)carbamoyl chloride - Benchchem. 5

  • Carbamoyl chloride - Wikipedia.6

  • DIMETHYLCARBAMOYL CHLORIDE - CAMEO Chemicals, NOAA. 3

  • Hazardous Substance Fact Sheet (Dimethylcarbamoyl Chloride) - NJ.gov. 4

  • Report on Carcinogens, Fifteenth Edition - Dimethylcarbamoyl Chloride - National Toxicology Program (NIH). 1

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. 2

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